molecular formula C20H26N4 B6420693 N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-11-2

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6420693
CAS No.: 890628-11-2
M. Wt: 322.4 g/mol
InChI Key: BULHQJHHVGIMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a pentylamine substituent at the 7-position, a phenyl group at the 3-position, and a propyl chain at the 5-position. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity, particularly as antimicrobial and anti-tubercular agents .

Properties

IUPAC Name

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-3-5-9-13-21-19-14-17(10-4-2)23-20-18(15-22-24(19)20)16-11-7-6-8-12-16/h6-8,11-12,14-15,21H,3-5,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULHQJHHVGIMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Construction

The foundational step in synthesizing N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves constructing the bicyclic pyrazolo[1,5-a]pyrimidine system. A widely adopted method utilizes 5-aminopyrazole derivatives condensed with 1,3-diketones or β-keto esters under acidic conditions . For example, reacting 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with 3-oxo-3-phenylpropanoate in acetic acid with catalytic H₂SO₄ yields the 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate . This step typically achieves yields exceeding 80% under reflux conditions (80–100°C, 6–8 hours) .

Key structural modifications at the 3- and 5-positions are introduced during this stage. Substituents such as phenyl (C₆H₅) and propyl (C₃H₇) groups are incorporated via selection of appropriately substituted diketones or pyrazole precursors . For instance, substituting the diketone with pentane-2,4-dione introduces alkyl chains, while aryl-substituted pyrazoles contribute aromatic rings .

Chlorination at the 7-Position

Following scaffold assembly, the 7-ketone group is converted to a reactive chloride using phosphorus oxychloride (POCl₃) . This step is critical for enabling subsequent nucleophilic amination. In a representative procedure, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is treated with POCl₃ and tetramethylammonium chloride (TMAC) at 90–100°C for 4–6 hours, yielding the corresponding 7-chloropyrazolo[1,5-a]pyrimidine . The reaction efficiency depends on stoichiometric control, with excess POCl₃ (3–5 equivalents) ensuring complete conversion .

Table 1: Chlorination Optimization Parameters

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents3.5–4.0 eqMaximizes Cl⁻ substitution (95%)
Temperature90–100°CPrevents decomposition
Reaction Time4–6 hoursEnsures complete reaction

Nucleophilic Amination with Pentylamine

The final step introduces the N-pentyl group via nucleophilic substitution of the 7-chloride intermediate. Reacting 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with pentylamine in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours achieves amination . Triethylamine (TEA) is often added to scavenge HCl, improving yields to 75–90% .

Microwave-assisted synthesis offers a modern alternative, reducing reaction times to 10–30 minutes. For example, combining the chloride intermediate with pentylamine and CuCl₂ under microwave irradiation (50–75°C) accelerates the amination process, achieving comparable yields (80–88%) .

Table 2: Amination Method Comparison

MethodConditionsYield (%)Time
ConventionalDMF, 80°C, 24h8524h
Microwave-AssistedDMF, CuCl₂, 75°C880.5h

Alternative Routes: Direct Reductive Amination

Recent advances explore direct reductive amination to streamline synthesis. Here, the 7-ketone intermediate is reacted with pentylamine in the presence of NaBH₃CN or BH₃·THF under inert atmospheres . This one-pot method bypasses chlorination, reducing step count and hazardous waste. Initial trials report moderate yields (60–70%), necessitating further optimization .

Purification and Characterization

Crude products are purified via recrystallization (ethyl acetate/petroleum ether) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS . For instance, the target compound’s ¹H NMR spectrum displays characteristic signals: δ 0.93 (t, 3H, pentyl-CH₃), 1.65 (m, 2H, pentyl-CH₂), and 7.05–8.27 (m, 5H, phenyl) .

Chemical Reactions Analysis

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-halosuccinimides for halogenation, and palladium-catalyzed reactions for cyanation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can lead to the formation of halide derivatives, while cyanation can produce cyano derivatives .

Mechanism of Action

The mechanism of action of N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 32–35, 47–51) exhibit potent inhibition of Mycobacterium tuberculosis (M. tb) growth, with MIC values ranging from 0.03 to 0.5 μM . Key structural features for activity include:

  • 3-Aryl Substituents : The 3-(4-fluorophenyl) group enhances potency compared to unsubstituted phenyl, likely due to improved electron-withdrawing effects and target binding .
  • 5-Substituents : Alkyl chains (e.g., propyl) at the 5-position maintain activity, while bulkier aryl groups (e.g., 4-isopropylphenyl) reduce solubility and efficacy .
  • 7-Amine Modifications : N-(Pyridin-2-ylmethyl) derivatives show superior microsomal stability and reduced hERG channel liability compared to alkylamines like pentyl .
Table 1: Anti-Mycobacterial Activity of Selected Analogues
Compound 3-Substituent 5-Substituent 7-Substituent MIC (μM) hERG IC50 (μM) Reference
Target Compound Phenyl Propyl Pentyl N/A N/A
3-(4-Fluorophenyl)-5-propyl 4-Fluorophenyl Propyl Pyridin-2-ylmethyl 0.12 >30
N-Butyl-5-methyl-3-(4-methylphenyl) 4-Methylphenyl Methyl Butyl N/A N/A
47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl 0.08 >30

Impact of Alkyl Chain Length on Amine Substituents

The pentyl group in the target compound contrasts with shorter alkyl chains in analogues like N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine . While longer chains (e.g., pentyl) may enhance lipophilicity and membrane permeability, they can also increase metabolic instability. For example, N-(pyridin-2-ylmethyl) derivatives exhibit better liver microsomal stability (t₁/₂ > 60 min) compared to alkylamines .

Role of Aromatic Substitutions

  • 3-Phenyl vs. 3-(4-Fluorophenyl) : Fluorination at the 4-position of the 3-aryl group improves anti-M. tb activity by 10-fold (MIC: 0.12 μM vs. 1.2 μM for unfluorinated analogues) .
  • 5-Propyl vs. 5-Methyl : Propyl chains at the 5-position balance steric bulk and hydrophobicity, whereas methyl groups may limit target engagement .

Key Research Findings and Trends

Anti-M. tb Activity : Fluorinated 3-aryl and pyridinylmethylamine groups are optimal for potency and safety .

Metabolic Stability : N-(Pyridin-2-ylmethyl) derivatives outperform alkylamines in microsomal assays, suggesting the target compound’s pentyl group may require optimization for metabolic resistance .

Structural Flexibility : The 5-propyl group in the target compound aligns with trends favoring moderate alkyl chains for activity without compromising solubility .

Biological Activity

N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its significant biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits a unique structure that contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system comprising pyrazole and pyrimidine, which enhances its biological activity. The presence of phenyl and propyl groups further influences its pharmacological properties.

Chemical Formula : C20H26N4
Molecular Weight : 322.45 g/mol
IUPAC Name : this compound

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, it disrupts their normal function, leading to:

  • Cell Cycle Arrest : The inhibition of CDKs prevents the progression of the cell cycle, particularly in cancer cells.
  • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, thereby reducing tumor growth.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits potent anticancer properties. It has shown effectiveness against various cancer cell lines by inhibiting cell proliferation and promoting apoptosis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that treatment with this compound resulted in a significant decrease in the viability of several cancer cell lines compared to controls.
    • The compound was found to induce apoptosis through the activation of caspase pathways.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to untreated groups.
    • The mechanism was attributed to its ability to inhibit CDK activity effectively.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Compound APyrazolo[1,5-a]pyrimidine derivativeModerate CDK inhibition
Compound BAnother pyrazolopyrimidineAntiviral properties
This compoundStructureStrong CDK inhibition and anticancer activity

Synthesis Methods

The synthesis of this compound can be achieved through cyclization reactions involving appropriate precursors. A common method includes:

  • Starting Materials : 3-phenylnitropropene and propanamide.
  • Reaction Conditions : Heating under acidic conditions promotes cyclization.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Q & A

Q. What are the optimal synthetic routes for N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, starting with cyclization of precursors like substituted pyrazoles and pyrimidines. Key steps include:

  • Core formation : Cyclization under reflux conditions with polar aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield (65–80%) .
  • Side-chain functionalization : Alkylation or amination at position 7 using N-pentyl groups under controlled temperatures (60–80°C) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural elucidation : High-resolution NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.2–8.1 ppm, while alkyl groups resonate at δ 1.0–2.5 ppm .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Mass spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₅: 386.2345) .

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while toluene minimizes side reactions in cyclization steps .
  • Catalyst optimization : Triethylamine or DMAP enhances nucleophilic substitution efficiency at position 7 .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

Advanced Research Questions

Q. How can discrepancies in kinase inhibition data across studies be resolved?

Contradictory activity data often arise from variations in assay conditions. Methodological solutions include:

  • Standardized assays : Use ATP concentration-matched kinase profiling (e.g., 10 μM ATP) to minimize false positives .
  • Cellular validation : Compare IC₅₀ values in cell-based assays (e.g., anti-proliferative effects in HeLa cells) with biochemical data to confirm target engagement .
  • Structural analysis : Co-crystallization with kinases like CDK2 or JAK3 to identify binding modes and explain selectivity differences .

Q. What computational strategies predict target interactions for this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu81 in CDK2) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding affinity .
  • QSAR models : Train models on pyrazolo[1,5-a]pyrimidine datasets to correlate substituent effects (e.g., N-pentyl vs. propyl) with activity .

Q. How can solubility be improved for pharmacological testing?

  • Prodrug design : Introduce phosphate or PEGylated groups at the N-pentyl chain to enhance aqueous solubility (>2 mg/mL in PBS) .
  • Co-solvent systems : Use DMSO/cyclodextrin complexes (e.g., 10% w/v HP-β-CD) for in vivo formulations .
  • Structural modifications : Replace hydrophobic groups (e.g., propyl) with morpholine or piperazine to improve logP values by 1–2 units .

Q. What strategies guide structure-activity relationship (SAR) studies for structural analogs?

  • Position-specific modifications :
  • Position 3 : Aromatic substituents (e.g., 4-fluorophenyl) enhance kinase affinity by 3–5× compared to alkyl groups .
  • Position 5 : Propyl chains improve metabolic stability over methyl groups in hepatic microsome assays .
    • Bioisosteric replacement : Substitute pyrimidine with triazolo[1,5-a]pyrimidine to retain activity while reducing cytotoxicity .

Methodological Challenges

Q. How are common by-products mitigated during synthesis?

  • By-product identification : LC-MS monitors dimerization or oxidation by-products (e.g., m/z 450.3 for dimeric species) .
  • Process optimization : Reduce reaction time or use inert atmospheres (N₂/Ar) to prevent oxidation of the pyrimidine core .

Q. How can experimental and computational data be integrated for drug discovery?

  • Feedback loops : Use ICReDD’s approach to refine computational models with experimental IC₅₀ data, reducing optimization cycles by 40% .
  • Machine learning : Train neural networks on pyrazolo[1,5-a]pyrimidine libraries to predict synthesis pathways and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.